![molecular formula C10H19NO2 B13205603 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound with a complex structure that includes an aminomethyl group, a methylcyclohexyl ring, and a hydroxyacetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyacetaldehyde moiety can undergo further chemical transformations, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: Similar structure with an aminomethyl group and a hydroxyl group.
Cyclohexylamine: Contains a cyclohexyl ring with an amino group.
Hydroxyacetone: Contains a hydroxy and a carbonyl group.
Uniqueness
2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-2-4-10(7-11,5-3-8)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
Clave InChI |
GBTGIXMPAFRERS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CN)C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


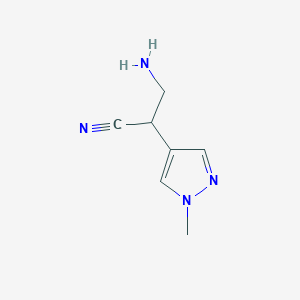



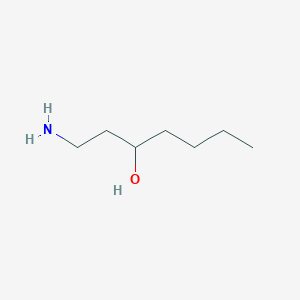
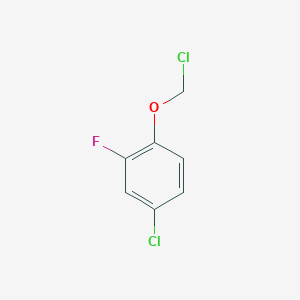
amino)acetate](/img/structure/B13205557.png)
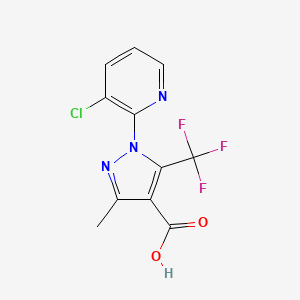

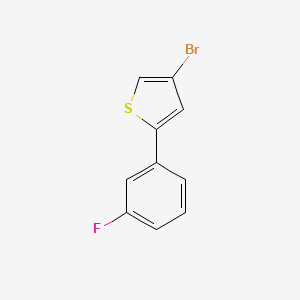
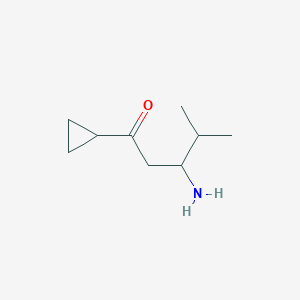
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![2-[(Pyridin-3-ylmethyl)amino]acetamide](/img/structure/B13205613.png)
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
